1-(4-bromobenzyl)-3-(ethylthio)-4-tosyl-1H-pyrazol-5-amine
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Overview
Description
1-(4-bromobenzyl)-3-(ethylthio)-4-tosyl-1H-pyrazol-5-amine is a complex organic compound that features a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromobenzyl)-3-(ethylthio)-4-tosyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the tosyl group: Tosylation is usually performed using tosyl chloride in the presence of a base such as pyridine.
Bromobenzylation: The bromobenzyl group can be introduced via a nucleophilic substitution reaction using 4-bromobenzyl bromide.
Ethylthio substitution: The ethylthio group can be introduced by reacting the intermediate with an ethylthiolating agent such as ethylthiol in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromobenzyl)-3-(ethylthio)-4-tosyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles (amines, thiols), often in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
1-(4-bromobenzyl)-3-(ethylthio)-4-tosyl-1H-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of various functional groups on biological activity.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzyl)-3-(ethylthio)-4-tosyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromobenzyl and ethylthio groups can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-bromobenzyl)-3-(methylthio)-4-tosyl-1H-pyrazol-5-amine: Similar structure but with a methylthio group instead of an ethylthio group.
1-(4-chlorobenzyl)-3-(ethylthio)-4-tosyl-1H-pyrazol-5-amine: Similar structure but with a chlorobenzyl group instead of a bromobenzyl group.
1-(4-bromobenzyl)-3-(ethylthio)-4-methyl-1H-pyrazol-5-amine: Similar structure but with a methyl group instead of a tosyl group.
Uniqueness
1-(4-bromobenzyl)-3-(ethylthio)-4-tosyl-1H-pyrazol-5-amine is unique due to the combination of its functional groups, which can confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-5-ethylsulfanyl-4-(4-methylphenyl)sulfonylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O2S2/c1-3-26-19-17(27(24,25)16-10-4-13(2)5-11-16)18(21)23(22-19)12-14-6-8-15(20)9-7-14/h4-11H,3,12,21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLLJTLHDRYYSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)C)N)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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